molecular formula C6H11N3OS B2590434 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone CAS No. 72926-05-7

1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone

Cat. No.: B2590434
CAS No.: 72926-05-7
M. Wt: 173.23
InChI Key: YDEAVADCTJTCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone is a heterocyclic compound that contains a thiadiazole ring.

Mechanism of Action

Target of Action

The primary target of 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

This compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that this compound could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of the urease enzyme by this compound affects the urea cycle . The urea cycle is a series of biochemical reactions that produce ammonia from urea. When urease is inhibited, the conversion of urea to ammonia is reduced, which can affect various downstream effects, such as the pH level in the environment of Helicobacter pylori .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests it may have good bioavailability .

Result of Action

The inhibition of the urease enzyme by this compound leads to a decrease in the conversion of urea to ammonia . This can result in a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the activity of the urease enzyme and, consequently, the efficacy of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone typically involves the reaction of 2,2-dimethyl-1,3,4-thiadiazole with appropriate reagents under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3,4-thiadiazole with hydrazinecarbothioamide and carbon disulfide in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanone group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

1-(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3OS/c1-4(10)9-6(2,3)11-5(7)8-9/h1-3H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEAVADCTJTCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(SC(=N1)N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802802
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.